molecular formula C12H13NO B13932021 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

1-(3-Methylisoquinolin-6-yl)ethan-1-ol

Cat. No.: B13932021
M. Wt: 187.24 g/mol
InChI Key: NJNJMMPVYIKXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylisoquinolin-6-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylisoquinolin-6-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylisoquinolin-6-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(3-methylisoquinolin-6-yl)ethanol

InChI

InChI=1S/C12H13NO/c1-8-5-12-6-10(9(2)14)3-4-11(12)7-13-8/h3-7,9,14H,1-2H3

InChI Key

NJNJMMPVYIKXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(C)O)C=N1

Origin of Product

United States
Foundational & Exploratory

Isoquinoline Ethanol Derivatives: Stereoselective Synthesis & Therapeutic Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Isoquinoline ethanol derivatives represent a sophisticated subclass of the isoquinoline "privileged scaffold" in medicinal chemistry.[1] Unlike simple planar isoquinolines, the introduction of an ethanol (hydroxyethyl) moiety—typically at the C1 or N2 position—introduces critical physiochemical vectors: chirality , hydrogen-bond donor capability , and metabolic handles .

This guide dissects the structural utility of these derivatives, focusing on their role as Multidrug Resistance (MDR) reversers and CNS-active agents.[1][2] It provides a validated protocol for the Asymmetric Transfer Hydrogenation (ATH) of 1-acetylisoquinolines, a gold-standard method for generating the chiral ethanol side chain with high enantiomeric excess (ee).[1]

Structural Architecture & SAR

The term "isoquinoline ethanol" encompasses two distinct structural classes, each with unique pharmacological profiles.

Class Distinction
ClassStructure DescriptionKey Chemical FeaturePrimary Application
C1-Substituted 1-(1-hydroxyethyl)isoquinolineChiral Center (

).[1][3][4][5] The hydroxyl group acts as a specific H-bond donor.[1]
CNS agents, Chiral ligands, Antivirals.[1][2][6]
N-Substituted 2-(2-hydroxyethyl)isoquinoliniumQuaternary Ammonium .[1] Permanently charged (cationic) or reduced to tertiary amine.[1]MDR Reversal (P-gp inhibition), Antimicrobials.[1][7]
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the pharmacophoric interactions of the C1-isoquinoline ethanol scaffold, highlighting why this specific substitution pattern is bioactive.

SAR_Map Isoq Isoquinoline Core (Planar Aromatic) Ethanol C1-Ethanol Moiety (-CH(OH)CH3) Isoq->Ethanol C1 Attachment Nitrogen N2 Nitrogen (Basic Center) Isoq->Nitrogen Ring Benzene Ring Isoq->Ring H_Bond H-Bond Donor/Acceptor (Target: Ser/Thr Residues) Ethanol->H_Bond Binding Affinity Chirality Stereoselectivity (Target: Chiral Pocket) Ethanol->Chirality Selectivity Solubility Modulates LogP (CNS Penetration) Ethanol->Solubility ADME Nitrogen->Solubility Protonation at pH 7.4 PiStack π-π Stacking (Target: DNA/Receptors) Ring->PiStack Intercalation

Figure 1: Pharmacophoric mapping of C1-isoquinoline ethanol derivatives. The ethanol side chain is critical for stereospecific binding and solubility modulation.[1]

Therapeutic Applications

Multidrug Resistance (MDR) Reversal

One of the most potent applications of tetrahydroisoquinoline (THIQ) ethanol derivatives is the inhibition of P-glycoprotein (P-gp/ABCB1).[1] P-gp is an efflux pump responsible for chemotherapy resistance.[1][7]

  • Mechanism: Isoquinoline derivatives bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of cytotoxic drugs like doxorubicin or vincristine [1, 2].[1]

  • Key Modification: The presence of a hydroxyethyl linker often improves the bioavailability of these inhibitors compared to their purely alkylated counterparts.[1]

CNS & Neuroprotection

Isoquinoline alkaloids (e.g., analogs of salsolidine) exhibit acetylcholinesterase (AChE) inhibitory activity, relevant for Alzheimer's disease therapy [1].[1]

  • Stereochemistry: The biological activity is often strictly governed by the configuration at C1.[1] For instance,

    
    -isomers may exhibit significantly higher affinity for neural receptors than their 
    
    
    
    -counterparts due to the spatial arrangement of the hydroxyl group within the receptor pocket [3].[1]

Advanced Synthetic Protocols

The synthesis of chiral isoquinoline ethanol derivatives is the primary challenge.[1] The classic Bischler-Napieralski reaction yields achiral imines.[1] To install the chiral ethanol group, we utilize Asymmetric Transfer Hydrogenation (ATH) .[1]

Workflow: C1-Chiral Center Installation

The following workflow contrasts the traditional route with the modern stereoselective route.

Synthesis_Workflow Start 1-Acetylisoquinoline (Prochiral Ketone) RouteA Route A: NaBH4 Reduction Start->RouteA RouteB Route B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Start->RouteB Racemic Racemic (±)-Alcohol (Requires Resolution) RouteA->Racemic Transition Metal-Ligand Bifunctional TS (Hydride Transfer) RouteB->Transition Product Chiral (S)-1-(1-Hydroxyethyl)isoquinoline (>95% ee) Transition->Product

Figure 2: Synthetic divergence. Route B (ATH) allows for the direct, high-yield synthesis of the bioactive enantiomer, bypassing wasteful chiral resolution steps.

Detailed Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of


-1-(1-hydroxyethyl)isoquinoline from 1-acetylisoquinoline.[1]
Scope:  This protocol is self-validating via NMR and HPLC chiral analysis.

Reagents:

  • Substrate: 1-Acetylisoquinoline (1.0 eq)[1]

  • Catalyst:

    
     (0.5 mol%)[1]
    
  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mix)[1]

  • Solvent: Dichloromethane (DCM) or Isopropanol[1]

Step-by-Step Methodology:

  • Catalyst Pre-activation:

    • In a flame-dried Schlenk flask under argon, dissolve the Ru-catalyst (0.5 mol%) in degassed DCM (2 mL).

    • Why: Pre-solvation ensures the active 16-electron Ru-species is ready for the catalytic cycle, preventing induction periods.[1]

  • Reaction Initiation:

    • Add 1-Acetylisoquinoline (1.0 mmol) to the flask.[1]

    • Slowly inject the HCOOH/Et3N mixture (5.0 eq of hydride source).[1]

    • Stir at room temperature (25°C) for 12–15 hours.

    • Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 3:1).[1] The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol spot (Rf ~0.3).[1]

  • Quench & Workup:

    • Quench by adding saturated NaHCO3 (10 mL).[1][3] Caution: CO2 evolution.[1]

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification & Validation:

    • Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Validation (Chiral HPLC): Use a Chiralcel OD-H column (Hexane/iPrOH 90:10, 1.0 mL/min).

    • Success Criteria: The

      
      -enantiomer typically elutes second.[1] Target ee > 95%.
      
Alternative Route: Henry Reaction

For derivatives requiring a 2-carbon spacer (e.g., 1-(2-hydroxyethyl)isoquinoline), the Henry Reaction (Nitroaldol) is preferred [4].[1]

  • Condensation: Isoquinoline-1-carbaldehyde + Nitromethane

    
     Nitroalkene.[1]
    
  • Reduction: Reduction of the nitroalkene (using LiAlH4) yields the amino-alcohol, which can be further modified.[1]

Quantitative Data Summary

The following table summarizes the comparative efficiency of synthetic methods for generating isoquinoline ethanol derivatives, based on recent literature [3, 4].

MethodTarget MoietyYield (%)Enantiomeric Excess (ee)Primary Drawback
NaBH4 Reduction 1-(1-hydroxyethyl)85-95%0% (Racemic)Requires chiral resolution (50% max yield).[1]
Ru-ATH (Noyori) 1-(1-hydroxyethyl)90-98%92-99%Catalyst cost; requires inert atmosphere.[1]
Henry Reaction 1-(2-hydroxyethyl)60-75%N/A (Achiral linker)Multi-step process; harsh reducing agents.[1]
Bischler-Napieralski Ring Closure50-70%N/AHarsh acidic conditions; limited functional group tolerance.[1]

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health (NIH).[1] Available at: [Link] (Note: Generalized link to PMC search for verification).[1]

  • The Tetrahydroisoquinoline Scaffold in ABC Transporter Inhibitors that Act as Multidrug Resistance (MDR) Reversers. Bentham Science.[1] Available at: [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances / NIH.[1] Available at: [Link][1]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro-Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie. Available at: [Link][1]

Sources

literature review of 3-methylisoquinoline-based alcohol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 3-methylisoquinoline-based alcohol intermediates , focusing on their synthesis, reactivity, and application in medicinal chemistry.

Content Type: Technical Whitepaper / Literature Review Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3-methylisoquinoline scaffold is a privileged pharmacophore in drug discovery, serving as a core structural motif in alkaloids (e.g., papaverine analogues) and modern kinase inhibitors. The introduction of hydroxyl functionalities—either on the lateral methyl chain or directly onto the heterocyclic core—dramatically alters the physicochemical properties (logP, H-bond donor/acceptor profile) and enables further diversification via etherification or amination.

This guide categorizes these intermediates into two primary classes:

  • Lateral Alcohols: Derived from the oxidation or functionalization of the C3-methyl group (e.g., isoquinolin-3-ylmethanol).

  • Core-Hydroxylated Variants: Where the hydroxyl group resides on the aromatic ring (e.g., 3-methylisoquinolin-4-ol), often synthesized via de novo cyclization or directed oxidation.

Structural Reactivity & Mechanistic Insights

The Reactivity Landscape

The 3-methylisoquinoline system presents a unique electrophilic/nucleophilic duality driven by the pyridine-fused benzene ring.

  • Position C1 (Nucleophilic Susceptibility): The C1 position is highly electrophilic due to the adjacent nitrogen. Alkyllithiums (e.g., n-BuLi) typically add here to form 1,2-dihydroisoquinolines rather than deprotonating the C3-methyl group.

  • Position C3-Methyl (Lateral Reactivity): The protons on the C3-methyl group are acidic, but significantly less so than those of a C1-methyl group (in 1-methylisoquinoline).[1] Successful lateral functionalization usually requires Selenium Dioxide (SeO₂) oxidation or specific activation strategies (e.g., N-oxide formation) to bypass C1 addition.

  • Position C4 (Electrophilic Substitution): This is the preferred site for electrophilic aromatic substitution (EAS), allowing for the introduction of halogens or hydroxyl groups via oxidation.

Visualization: Reactivity Map

The following diagram outlines the divergent synthetic pathways based on reagent choice.

ReactivityMap Figure 1: Divergent Synthesis Pathways for 3-Methylisoquinoline Alcohols Start 3-Methylisoquinoline (Scaffold) SeO2 SeO2 Oxidation (Riley) Start->SeO2 Reflux (Dioxane/Xylene) nBuLi n-BuLi / R-CHO Start->nBuLi Low Temp (-78°C) Aldehyde 3-Isoquinolinecarboxaldehyde SeO2->Aldehyde Main Product Alcohol_Lat Isoquinolin-3-ylmethanol (Lateral Alcohol) Aldehyde->Alcohol_Lat NaBH4 Reduction C1_Add 1-Substituted-1,2-dihydro Intermediate nBuLi->C1_Add Nucleophilic Attack at C1 Alcohol_C1 1-(Hydroxyalkyl)-3-methylisoquinoline (C1-Alcohol) C1_Add->Alcohol_C1 Oxidative Aromatization Cyclization De Novo Cyclization (Pomeranz-Fritsch) Alcohol_Ring 3-Methylisoquinolin-4-ol (Ring Alcohol) Cyclization->Alcohol_Ring Multi-step Synthesis

Caption: Divergent pathways: SeO₂ targets the C3-methyl group, while organolithiums target C1.

Synthetic Modules

Module A: Synthesis of Lateral Alcohols (Isoquinolin-3-ylmethanol)

Direct lateral lithiation of the C3-methyl group is difficult due to competing addition at C1. The industry-standard approach utilizes Riley Oxidation .

Protocol: SeO₂ Oxidation

  • Reagents: 3-Methylisoquinoline (1.0 eq), Selenium Dioxide (1.2 eq).

  • Solvent: Dioxane or Xylene (anhydrous).

  • Conditions: Reflux for 4–12 hours. The reaction proceeds via an ene-type mechanism followed by sigmatropic rearrangement.

  • Workup: The reaction typically yields 3-isoquinolinecarboxaldehyde .

  • Reduction: The crude aldehyde is treated with Sodium Borohydride (NaBH₄) in Methanol at 0°C to yield isoquinolin-3-ylmethanol .

Key Insight: Using acetic acid as a co-solvent can trap the intermediate as the acetate ester, which is subsequently hydrolyzed to the alcohol.

Module B: Synthesis of C1-Substituted Alcohols

To introduce an alcohol at the C1 position (e.g., 1-(1-hydroxyethyl)-3-methylisoquinoline), one must exploit the nucleophilicity of the C1-anion or the electrophilicity of C1.[2]

Protocol: Lithiation-Addition

  • Activation: Direct deprotonation is challenging. Often, 3-methylisoquinoline N-oxide is used. The N-oxide increases the acidity of the C1 proton (and C3-methyl protons).

  • Rearrangement: Reaction of the N-oxide with Acetic Anhydride (Polonovski-type) can lead to functionalization at the methyl group or C1.

  • Alternative: Reaction of 3-methylisoquinoline with n-BuLi attacks C1. To get a C1 alcohol, one typically performs a Reissert reaction or uses a Minisci reaction with hydroxymethyl radicals.

Module C: Synthesis of Ring Alcohols (3-Methylisoquinolin-4-ol)

Hydroxylating the rigid aromatic core (C4) is best achieved via de novo synthesis rather than late-stage functionalization.

Protocol: Modified Pomeranz-Fritsch

  • Starting Materials: Benzaldehyde derivative + Aminoacetone dimethyl acetal.

  • Cyclization: Acid-catalyzed cyclization (H₂SO₄/P₂O₅) yields the isoquinoline core.

  • 4-OH Introduction: Often requires starting with an appropriate keto-amine precursor or performing an oxidation on the 3,4-dihydro intermediate.

Quantitative Data & Comparison

Intermediate TypeTarget PositionPrimary ReagentKey ChallengeTypical Yield
Lateral Alcohol C3-Methyl (-CH₂OH)SeO₂ / NaBH₄Over-oxidation to acid; Se residue50–70%
C1-Alcohol C1 (-CH(OH)R)R-Li / AldehydeC1 vs N-alkylation selectivity40–60%
Ring Alcohol C4 (-OH)H₂SO₄ (Cyclization)Regiocontrol during ring closure30–50%

Medicinal Chemistry Applications

These intermediates are critical in the synthesis of:

  • Kinase Inhibitors: The isoquinoline nitrogen functions as a hinge binder, while the 3-hydroxymethyl group provides a vector to explore the solvent-exposed region or ribose pocket.

  • Antiviral Agents: Substituted isoquinolines have shown efficacy against viral proteases.

  • Antibacterial Agents: 3-methylisoquinoline derivatives (e.g., fused tricyclic systems) exhibit broad-spectrum antibacterial activity.

References

  • Expedient synthesis of 3-hydroxyisoquinolines via one-pot aryne acyl-alkylation. Source: Organic & Biomolecular Chemistry [3]

  • Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Source: ResearchGate / J. Chem. Research

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines. Source: Organic Letters (ACS Publications)

  • Synthesis of 3,4-dihydroisoquinolines (Bischler-Napieralski). Source: Organic Chemistry Portal

  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Source: Organic Reactions

Sources

Unlocking the Therapeutic Potential of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from anticancer to antimicrobial agents[1][2][3]. The novel compound, 1-(3-Methylisoquinolin-6-yl)ethan-1-ol, represents an unexplored chemical entity with significant therapeutic potential. However, realizing this potential is contingent upon a critical, foundational step: the identification and validation of its molecular target(s). This guide provides a comprehensive, in-depth strategy for elucidating the mechanism of action of this and other novel small molecules. We will move beyond a simple listing of techniques, instead detailing an integrated workflow that combines computational prediction with robust biochemical and cellular methodologies. The causality behind experimental choices, the inclusion of self-validating controls, and the path from initial hypothesis to a validated therapeutic target are central to this narrative. Our approach is designed to empower researchers to navigate the complex process of target deconvolution, transforming a promising hit from a phenotypic screen into a well-understood lead compound for drug development.

The Strategic Framework: An Integrated Approach to Target Discovery

The journey from a novel compound to a validated drug target is a multi-faceted process that requires a synthesis of computational and experimental approaches. A purely experimental approach can be resource-intensive, while a purely computational one may lack biological relevance. Therefore, we advocate for an integrated workflow that leverages the strengths of each methodology to build a compelling and evidence-based case for a specific molecular target. This strategy is designed to maximize efficiency and the probability of success.

The overall workflow begins with broad, cost-effective in silico methods to generate initial hypotheses. These hypotheses are then triaged and tested using a combination of high-throughput screening and direct biochemical assays. Promising hits from these assays are subsequently subjected to rigorous validation to confirm their biological relevance.

Target_ID_Workflow cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: Experimental Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action A Compound Structure 1-(3-Methylisoquinolin-6-yl)ethan-1-ol B Computational Target Prediction (e.g., SwissTargetPrediction) A->B C Similarity & Substructure Search (Known Isoquinoline Drugs) A->C D Prioritized Target Hypotheses (e.g., Kinases, GPCRs) B->D C->D E Phenotypic Screening (Identify Cellular Effect) D->E Guide Experimental Design F Broad Target Profiling (e.g., Kinome Scans, Protein Arrays) D->F Guide Experimental Design G Affinity-Based Pulldown (e.g., Affinity Chromatography, DARTS) E->G Target Deconvolution H Candidate Target List F->H G->H I Direct Binding Assays (e.g., SPR, CETSA) H->I J Cellular Target Engagement (Genetic Knockdown - siRNA/CRISPR) H->J K Validated Therapeutic Target I->K J->K

Caption: Integrated workflow for target identification and validation.

Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable, data-driven foundation for hypothesis generation. These approaches leverage vast databases of known compound-target interactions to predict the most probable targets for a novel molecule.[4][5]

Ligand-Based Target Prediction

The core principle of this approach is that structurally similar molecules often share similar biological targets. Given that 1-(3-Methylisoquinolin-6-yl)ethan-1-ol contains an isoquinoline core, a scaffold known for a wide range of pharmacological activities including anticancer and antimicrobial effects, this is a logical starting point.[1][2][3][6][7]

  • Methodology: Utilize web servers like SwissTargetPrediction , which compare the 2D and 3D structure of a query molecule against a library of thousands of known active compounds to predict a ranked list of the most plausible protein targets.[8]

  • Causality: This method is chosen for its speed and cost-effectiveness. It rapidly narrows the vast landscape of the human proteome to a manageable list of high-probability candidates. The underlying assumption is that the compound's topology and electrostatic properties, which govern molecular recognition, are sufficiently captured by its structure. The output helps prioritize which experimental assays (e.g., a kinase panel vs. a GPCR panel) should be pursued first.

Molecular Docking and Pharmacophore Fitting

If high-resolution 3D structures of predicted target proteins are available, molecular docking can be employed to simulate the binding event between 1-(3-Methylisoquinolin-6-yl)ethan-1-ol and the protein's active site.[4]

  • Methodology: A 3D model of the small molecule is computationally "docked" into the binding pocket of a target protein. A scoring function then estimates the binding affinity.

  • Causality: This provides a structural hypothesis for the interaction. A high docking score, coupled with chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts), increases confidence in a predicted target. This can later guide medicinal chemistry efforts to improve potency.

Phase 2: Experimental Target Identification - From Phenotype to Protein

While computational methods generate hypotheses, experimental validation is essential to confirm these predictions and to discover unexpected targets. We will employ a dual strategy: a "top-down" phenotypic approach to identify a biological effect and a "bottom-up" biochemical approach to directly identify binding partners.

Phenotypic Screening: What Does the Compound Do?

Phenotypic screening identifies compounds based on their effect on a cell or organism, without a priori knowledge of the target.[9] This is a powerful method for discovering first-in-class medicines because it inherently selects for compounds that produce a desired biological outcome.[10]

  • Rationale: The first step is to determine if 1-(3-Methylisoquinolin-6-yl)ethan-1-ol elicits a specific, measurable change in cellular behavior. This could be inhibition of cancer cell proliferation, reduction of an inflammatory cytokine, or prevention of viral replication.

  • The Next Challenge - Target Deconvolution: Identifying a phenotype is only the beginning. The critical next step is "target deconvolution"—the process of identifying the specific molecular target responsible for the observed phenotype.[10][11][12]

Direct Target Profiling: Broad, Unbiased Screening

This approach involves screening the compound directly against large libraries of purified proteins to find binding partners.

The isoquinoline scaffold is prevalent in many kinase inhibitors.[13] Kinases are a highly druggable class of enzymes, making them a priority for investigation.[14][15]

  • Methodology: Submit the compound for a broad kinase panel screen (e.g., KINOMEscan ), which uses a competition binding assay to quantify the interaction of a compound against hundreds of human kinases.[16][17] The output is typically a quantitative measure of binding affinity (Kd) or percent inhibition at a given concentration.

  • Causality: This is a hypothesis-driven experiment based on the compound's chemical structure. It provides a comprehensive overview of the compound's selectivity across the kinome, which is crucial for identifying both the intended target and potential off-targets that could lead to toxicity.[18]

Protein microarrays consist of thousands of different purified proteins spotted onto a solid surface, such as a glass slide.[19] They allow for the simultaneous screening of a small molecule against a large portion of the proteome.[20][21]

  • Methodology: The compound is typically labeled with a fluorescent tag and incubated with the protein microarray. Binding events are detected by measuring the fluorescence at each protein spot.

  • Causality: This is an unbiased, high-throughput method ideal for discovering novel or unexpected interactions beyond a specific protein class.[14][22] It is particularly useful when computational predictions are ambiguous or when the compound's mode of action is completely unknown.

Affinity-Based Target Isolation

These methods use the small molecule itself as "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[23][24] This provides direct and compelling evidence of a physical interaction.

This is a classic and widely used technique for target identification.[25][26] The small molecule is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[27][28]

Affinity_Chromatography A 1. Immobilize Compound (Attach to beads via linker) B 2. Incubate with Cell Lysate (Target protein binds to compound) A->B C 3. Wash Column (Remove non-specific proteins) B->C D 4. Elute Bound Proteins (e.g., with excess free compound) C->D E 5. Identify Proteins (SDS-PAGE and Mass Spectrometry) D->E

Caption: Workflow for Affinity Chromatography-based target pulldown.

Detailed Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol with a linker at a position determined by SAR studies to be non-essential for activity. Covalently attach this probe to activated agarose beads.

  • Control Column: Prepare a control column with beads that have been treated with the linker alone ("mock" beads). This control is critical to distinguish proteins that bind non-specifically to the matrix or linker.

  • Binding: Incubate the compound-coupled beads and the mock beads with a native cell lysate for 1-2 hours at 4°C.

  • Washing: Wash both sets of beads extensively with a mild buffer (e.g., PBS with 0.1% Tween-20) to remove proteins that are not specifically bound.

  • Elution: Elute the specifically bound proteins. Two elution strategies provide a self-validating system:

    • Competition Elution: Incubate the beads with a high concentration of the original, free 1-(3-Methylisoquinolin-6-yl)ethan-1-ol. Proteins that are specifically bound will be displaced.

    • Denaturing Elution: Elute with a harsh buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Separate the eluted proteins using SDS-PAGE. Excise protein bands that are present in the compound elution but absent or significantly reduced in the mock control. Identify the proteins using mass spectrometry.

DARTS is a powerful label-free method that avoids the need to chemically modify the compound. It is based on the principle that the binding of a small molecule can stabilize its target protein, making it resistant to degradation by proteases.[23][25][26]

Detailed Protocol: DARTS

  • Lysate Preparation: Prepare a native cell lysate.

  • Incubation: Divide the lysate into two aliquots. To one, add 1-(3-Methylisoquinolin-6-yl)ethan-1-ol (treatment). To the other, add the vehicle (e.g., DMSO) as a control. Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both the treatment and control samples. Perform a titration of the protease concentration to find conditions that lead to significant but not complete protein degradation. Incubate for 30 minutes.

  • Quench and Analyze: Stop the digestion by adding a denaturant (e.g., Laemmli buffer) and heating. Analyze the samples by SDS-PAGE.

  • Identification: Look for protein bands that are present or more intense in the compound-treated lane compared to the control lane. These protected proteins are candidate targets. Excise the bands and identify them via mass spectrometry.

Method Principle Advantages Disadvantages
Affinity Chromatography Physical isolation of binding partners using an immobilized compound.[28]Directly identifies binding partners; high signal-to-noise ratio possible.Requires chemical modification of the compound; risk of steric hindrance; can miss low-affinity interactions.[25]
DARTS Ligand binding protects the target protein from protease degradation.[23]Label-free (no compound modification needed); relatively simple and low-cost setup.May not work for all compound-target interactions; requires careful optimization of protease digestion.[25]
Kinome Screening Measures direct binding or inhibition against a large panel of purified kinases.[15]Highly quantitative; provides comprehensive selectivity data; high-throughput.Limited to a specific protein family; may miss non-kinase targets.
Protein Microarrays Screens for binding against thousands of immobilized purified proteins.[19][20]Unbiased and very high-throughput; requires minimal sample.[21]Requires fluorescent labeling of the compound; proteins may be misfolded on the array surface; can have false positives.[20]

Phase 3: Target Validation - Confirming Biological Relevance

Identifying a candidate target is a major milestone, but it is not the final step. Validation is the process of proving that the interaction between the compound and the candidate target is responsible for the observed biological effect.[29]

Confirming Direct Binding

The first step is to confirm a direct, specific interaction in a purified system using an orthogonal method.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates.[30] It is based on the principle that ligand binding increases the thermal stability of the target protein. Cells or lysate are treated with the compound, heated to various temperatures, and the amount of soluble, non-denatured target protein is quantified by Western blot. A shift to a higher melting temperature in the presence of the compound confirms target engagement.

  • Surface Plasmon Resonance (SPR): This is a biophysical technique that provides quantitative, real-time data on binding kinetics (on- and off-rates) and affinity (KD).[14] It is considered a gold standard for validating a direct interaction.

Cellular Target Validation

The ultimate proof of a target's relevance is to show that modulating the target protein phenocopies the effect of the compound.

  • Genetic Knockdown/Knockout: Use techniques like siRNA (knockdown) or CRISPR/Cas9 (knockout) to reduce or eliminate the expression of the candidate target protein in cells. If treating these modified cells with 1-(3-Methylisoquinolin-6-yl)ethan-1-ol results in a diminished or absent phenotypic response compared to wild-type cells, it provides strong evidence that the protein is the relevant target.

  • Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound, requiring a lower concentration to achieve the same phenotypic effect.

Caption: Logical framework for target validation using genetic methods.

Conclusion

The identification of therapeutic targets for a novel chemical entity like 1-(3-Methylisoquinolin-6-yl)ethan-1-ol is a systematic and rigorous process that forms the bedrock of modern drug discovery. The comprehensive, multi-pronged strategy outlined in this guide—beginning with hypothesis generation through computational analysis, proceeding to experimental identification via both direct and phenotypic screening, and culminating in robust target validation—provides a clear and logical path forward. By explaining the causality behind each methodological choice and emphasizing the inclusion of critical controls, this framework is designed to be both efficient and scientifically sound. Successfully navigating this workflow will not only elucidate the mechanism of action for this specific compound but will also build a strong foundation for its future development as a potential therapeutic agent.

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Methodological & Application

Application Notes & Protocols for Asymmetric Hydrogenation to Form Chiral Isoquinoline Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Isoquinoline Alcohols in Modern Drug Discovery

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] The specific stereochemistry of substituents on the THIQ core is often critical for biological activity, making the development of robust and highly selective asymmetric syntheses a paramount objective for medicinal chemists and drug development professionals.[5][6] Among the various synthetic strategies, the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols stands out for its high atom economy, operational simplicity, and potential for exceptional enantioselectivity.[7][8][9]

This application note provides a detailed protocol and technical guide for the asymmetric hydrogenation of a representative isoquinoline-based ketone to its corresponding chiral alcohol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the critical parameters that govern the success of this powerful transformation. The methodologies described herein are grounded in seminal work on transition metal-catalyzed asymmetric hydrogenation, particularly leveraging ruthenium-based catalyst systems renowned for their broad applicability and high efficiency.[7][10][11]

Core Principles: The Engine of Enantioselectivity

The remarkable stereocontrol achieved in asymmetric hydrogenation is orchestrated by a chiral transition metal catalyst, most commonly based on ruthenium, rhodium, or iridium, complexed with chiral organic ligands.[10] The Noyori-type ruthenium catalysts, which pair a chiral diphosphine ligand (e.g., BINAP) with a chiral diamine ligand (e.g., DPEN), are particularly effective for the reduction of ketones.[7][12][13][14]

The catalytic cycle is believed to proceed through a "metal-ligand bifunctional" mechanism.[8][12] In this concerted pathway, the reaction does not involve direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the hydrogenation occurs in the outer coordination sphere of an 18-electron ruthenium dihydride complex via a six-membered pericyclic transition state.[12] A hydride from the ruthenium center and a proton from a coordinated amine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[11][12] The specific chirality of the diphosphine and diamine ligands creates a highly constrained chiral environment around the metal center, which dictates the facial selectivity of the hydrogen addition to the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol product.[12]

Visualizing the Mechanism and Workflow

To better illustrate the core concepts, the following diagrams outline the proposed catalytic cycle and the general experimental workflow.

Catalytic Cycle of Ru-Catalyzed Asymmetric Hydrogenation of Ketones

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Precatalyst [RuCl2(diphosphine)(diamine)] Precatalyst Active_Catalyst [RuH2(diphosphine)(diamine)] Active 18e- Catalyst Precatalyst->Active_Catalyst + H2, Base Transition_State Six-Membered Pericyclic Transition State Active_Catalyst->Transition_State + Ketone (Substrate) Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release H- transfer Product_Release->Active_Catalyst Chiral Alcohol Product Out Ketone Prochiral Ketone Ketone->Active_Catalyst H2 H2 Gas H2->Precatalyst caption Proposed catalytic cycle for the asymmetric hydrogenation of a ketone.

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a ketone.

General Experimental Workflow

Experimental Workflow Start Start Catalyst_Prep Catalyst Precursor & Ligand Preparation Start->Catalyst_Prep Reaction_Setup Reaction Setup in Autoclave/Pressure Vessel Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation Reaction (Control T and P) Reaction_Setup->Hydrogenation Workup Reaction Workup & Solvent Removal Hydrogenation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analysis: Yield, ee% (Chiral HPLC) Purification->Analysis End End Analysis->End caption A generalized workflow for the asymmetric hydrogenation protocol.

Caption: A generalized workflow for the asymmetric hydrogenation protocol.

Detailed Experimental Protocol: Asymmetric Hydrogenation of a Tetrahydro-4-quinolinone Derivative

This protocol details the asymmetric hydrogenation of 2-methyl-2,3-dihydro-4(1H)-quinolinone, a representative substrate for accessing chiral 4-hydroxy-tetrahydroquinoline derivatives. These structures are valuable intermediates in medicinal chemistry.

Materials and Equipment:

  • Substrate: 2-methyl-2,3-dihydro-4(1H)-quinolinone

  • Catalyst Precursor: trans-[RuCl2((S)-xylbinap)((S,S)-dpen)]

  • Base: Potassium tert-butoxide (KOtBu), 1 M solution in 2-propanol

  • Solvent: Anhydrous 2-propanol (isopropanol)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment:

    • Stainless steel autoclave or Parr hydrogenation apparatus equipped with a stirrer, pressure gauge, and temperature control

    • Schlenk flask and standard Schlenk line techniques

    • Magnetic stirrer and stir bars

    • Syringes and needles for inert atmosphere transfers

    • Rotary evaporator

    • Silica gel for column chromatography

    • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the equipment is rated for the intended pressure and temperature.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are moisture-sensitive. Use inert atmosphere techniques (e.g., Schlenk line) to handle them.

Step-by-Step Procedure:

1. Catalyst Activation and Reaction Setup (under inert atmosphere):

1.1. In a nitrogen-filled glovebox or using Schlenk techniques, charge a dry Schlenk flask with the trans-[RuCl2((S)-xylbinap)((S,S)-dpen)] catalyst precursor (e.g., 0.001 mmol, 1 mol%).

1.2. Add anhydrous 2-propanol (e.g., 2 mL) to the flask.

1.3. To this suspension, add the 1 M solution of potassium tert-butoxide in 2-propanol (e.g., 0.01 mL, 0.01 mmol, 10 mol%). The base is crucial for the formation of the active RuH₂ species from the precatalyst.[7]

1.4. Stir the resulting mixture at room temperature for 20-30 minutes. The solution should become a clear, homogeneous color, indicating the formation of the active catalyst.

1.5. In a separate vial, dissolve the 2-methyl-2,3-dihydro-4(1H)-quinolinone substrate (e.g., 0.1 mmol, 100 mol%) in anhydrous 2-propanol (e.g., 3 mL).

1.6. Transfer the substrate solution via cannula or syringe to the flask containing the activated catalyst.

1.7. Transfer the final reaction mixture to the glass liner of the hydrogenation autoclave.

2. Hydrogenation Reaction:

2.1. Seal the autoclave securely.

2.2. Purge the autoclave with hydrogen gas 3-5 times to remove any residual air.

2.3. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-10 atm). Higher pressures can sometimes increase the reaction rate.

2.4. Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-50 °C).

2.5. Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete within 4-24 hours. For precise monitoring, small aliquots can be carefully withdrawn (after depressurizing and re-purging) and analyzed by TLC or GC-MS.

3. Reaction Workup and Product Isolation:

3.1. Once the reaction is complete, cool the autoclave to room temperature.

3.2. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

3.3. Open the autoclave and remove the reaction mixture.

3.4. Quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.

3.5. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the 2-propanol.

3.6. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

3.7. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

4. Purification and Analysis:

4.1. Purify the crude chiral alcohol by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

4.2. Determine the chemical yield of the isolated product.

4.3. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. A suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase must be selected and optimized.

Data Presentation: Catalyst Performance and Substrate Scope

The choice of chiral ligands and reaction conditions significantly impacts the outcome of the hydrogenation. The following tables summarize typical results for the asymmetric hydrogenation of various ketones, illustrating the high efficiencies achievable with Ru-based catalysts.

Table 1: Performance of a Representative Ru-Catalyst System in the Asymmetric Hydrogenation of Various Ketones Catalyst System: trans-[RuCl₂((S)-XylBINAP)((S,S)-DPEN)] with KOtBu in 2-propanol.

SubstrateProductTime (h)Pressure (atm H₂)Yield (%)ee (%)
Acetophenone(R)-1-Phenylethanol78>9999
2-Acetylthiophene(R)-1-(Thiophen-2-yl)ethanol121095>90
4-Chromanone(S)-4-Chroman-4-ol2415>9999
1-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol18109899
2-Methyl-2,3-dihydro-4(1H)-quinolinone(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-4-ol20109297

Data compiled and adapted from literature sources for illustrative purposes.[7][15][16]

Table 2: Influence of Diamine Ligand on Enantioselectivity Substrate: Acetophenone; Catalyst: trans-[RuCl₂((S)-TolBINAP)(diamine)]

Diamine LigandProduct Configurationee (%)
(S,S)-DPENR82
(S,S)-DAIPENR99
(R,R)-DPENS80

Data indicates the critical role of matching the chirality of the diphosphine and diamine ligands for achieving high enantioselectivity.[7][12]

Conclusion and Outlook

The asymmetric hydrogenation of ketones is a highly reliable and efficient method for the synthesis of chiral alcohols, including those with the valuable isoquinoline scaffold. The protocols outlined in this note, based on well-established Ru-diamine-diphosphine catalyst systems, provide a robust starting point for researchers in drug discovery and process development. The modularity of the catalyst system, allowing for the tuning of both the diphosphine and diamine ligands, offers a powerful tool to optimize selectivity for a wide range of substrates.[7] As the demand for enantiomerically pure pharmaceuticals continues to grow, this atom-economical and scalable technology will undoubtedly remain a cornerstone of modern synthetic chemistry.

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Application Notes and Protocols for the Coupling of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives are integral to the development of therapeutics, particularly in oncology, where they form the core structure of numerous kinase inhibitors.[3] The functionalization of the isoquinoline scaffold is therefore of paramount importance in medicinal chemistry and drug discovery programs. This guide focuses on providing detailed protocols for the cross-coupling of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol, a benzylic alcohol that presents unique challenges and opportunities for carbon-carbon and carbon-heteroatom bond formation.

While traditional cross-coupling reactions often rely on aryl halides or triflates, recent advancements have enabled the direct use of benzylic alcohols, offering a more atom- and step-economical synthetic route.[4][5] This document outlines two primary strategies for the coupling of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol: a direct deoxygenative approach and a two-step method involving activation of the hydroxyl group.

Strategy A: Direct Deoxygenative Cross-Coupling of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

The direct use of benzylic alcohols in cross-coupling reactions is an attractive strategy as it avoids the pre-functionalization of the starting material, thus shortening the synthetic sequence. This approach typically involves the in situ activation of the C-O bond of the alcohol.

Palladium-Catalyzed Suzuki-Miyaura Coupling via Benzylic C-O Activation

This protocol leverages the ability of a palladium catalyst to facilitate the coupling of a benzylic alcohol with a boronic acid derivative, proceeding through the activation of the typically inert C-O bond.[1][4][5]

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust Pd(0) catalyst that can initiate the catalytic cycle through oxidative addition.

  • Boronic Acid Partner: Phenylboronic acid is used as a representative coupling partner. The reaction is often compatible with a range of electronically and sterically diverse boronic acids.

  • Solvent: A non-polar aprotic solvent like toluene or THF is suitable for this reaction.

  • Temperature: Elevated temperatures are typically required to promote the challenging C-O bond activation.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry, oven-dried Schlenk tube, add 1-(3-Methylisoquinolin-6-yl)ethan-1-ol (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the starting alcohol) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Direct Suzuki Coupling

ComponentReagent/ConditionMolar Equiv. / Mol%Purpose
Starting Material 1-(3-Methylisoquinolin-6-yl)ethan-1-ol1.0Electrophilic partner
Coupling Partner Arylboronic Acid1.5Nucleophilic partner
Catalyst Pd(PPh₃)₄5 mol%Facilitates C-O activation and C-C bond formation
Solvent Toluene (anhydrous, degassed)-Reaction medium
Temperature 110 °C-Promotes C-O bond activation
Atmosphere Inert (Argon or Nitrogen)-Prevents catalyst degradation

Visualization of the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Add Reactants & Catalyst to Schlenk Tube inert Purge with Inert Gas start->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to 110 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Isolated Product

Caption: Workflow for Direct Suzuki-Miyaura Coupling.

Strategy B: Two-Step Coupling via an Activated Intermediate

This strategy involves the conversion of the benzylic alcohol into a more reactive electrophile, such as a triflate, which can then readily participate in a variety of standard cross-coupling reactions.

Step 1: Conversion of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol to its Triflate

The hydroxyl group is a poor leaving group. Its conversion to a triflate (trifluoromethanesulfonate) transforms it into an excellent leaving group, amenable to a wide range of palladium-catalyzed cross-coupling reactions.[6]

Causality of Experimental Choices:

  • Triflating Agent: Triflic anhydride (Tf₂O) is a highly effective reagent for this transformation.

  • Base: A non-nucleophilic base like pyridine or 2,6-lutidine is used to neutralize the triflic acid byproduct.

  • Solvent: An inert, anhydrous solvent such as dichloromethane (DCM) is ideal.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions.

Experimental Protocol: Triflate Formation

  • Reaction Setup: To a solution of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an argon atmosphere, add pyridine (1.5 equiv.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add triflic anhydride (1.2 equiv.) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting alcohol by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude triflate is often used in the next step without further purification. If necessary, it can be purified by rapid filtration through a short plug of silica gel.

Step 2: Cross-Coupling of the Benzylic Triflate

The resulting triflate is a versatile intermediate that can be used in various palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Protocol 2a: Suzuki-Miyaura Coupling of the Triflate

This reaction is highly efficient for the formation of C-C bonds.

Data Presentation: Conditions for Suzuki Coupling of Triflate

ComponentReagent/ConditionMolar Equiv. / Mol%Purpose
Starting Material 1-(3-Methylisoquinolin-6-yl)ethan-1-yl triflate1.0Electrophilic partner
Coupling Partner Arylboronic Acid1.2Nucleophilic partner
Catalyst Pd(dppf)Cl₂3 mol%Palladium source with a robust ligand
Base K₂CO₃ or Cs₂CO₃2.0Activates the boronic acid
Solvent 1,4-Dioxane/Water (4:1)-Reaction medium
Temperature 80-100 °C-Promotes the catalytic cycle
Atmosphere Inert (Argon or Nitrogen)-Prevents catalyst degradation

Protocol 2b: Heck Coupling of the Triflate

The Heck reaction is a powerful method for the arylation of alkenes.[7][8]

Data Presentation: Conditions for Heck Coupling of Triflate

ComponentReagent/ConditionMolar Equiv. / Mol%Purpose
Starting Material 1-(3-Methylisoquinolin-6-yl)ethan-1-yl triflate1.0Electrophilic partner
Coupling Partner Alkene (e.g., n-butyl acrylate)1.5Nucleophilic partner
Catalyst Pd(OAc)₂2 mol%Palladium source
Ligand P(o-tolyl)₃4 mol%Stabilizes the palladium catalyst
Base Et₃N (Triethylamine)2.0Neutralizes H-X byproduct
Solvent DMF or Acetonitrile-Polar aprotic solvent
Temperature 100 °C-Promotes the reaction
Atmosphere Inert (Argon or Nitrogen)-Prevents catalyst degradation

Protocol 2c: Buchwald-Hartwig Amination of the Triflate

This reaction is a cornerstone for the formation of C-N bonds.[9][10]

Data Presentation: Conditions for Buchwald-Hartwig Amination of Triflate

ComponentReagent/ConditionMolar Equiv. / Mol%Purpose
Starting Material 1-(3-Methylisoquinolin-6-yl)ethan-1-yl triflate1.0Electrophilic partner
Coupling Partner Primary or Secondary Amine1.2Nucleophilic partner
Catalyst Pd₂(dba)₃2 mol%Palladium source
Ligand Xantphos or BrettPhos4 mol%Bulky phosphine ligand
Base NaOt-Bu or K₃PO₄1.4Activates the amine
Solvent Toluene or 1,4-Dioxane-Reaction medium
Temperature 90-110 °C-Promotes the catalytic cycle
Atmosphere Inert (Argon or Nitrogen)-Prevents catalyst degradation

Visualization of the Catalytic Cycle (Suzuki-Miyaura Example)

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Ar-R Ar-R (Product) PdII_ArR->Ar-R Ar-X Ar-X (Triflate) Ar-X->Pd0 R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->PdII_ArX Base Base Base->R-B(OH)₂

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Conclusion

The coupling of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol can be successfully achieved through either a direct deoxygenative cross-coupling or a two-step sequence involving activation to a triflate. The choice of strategy will depend on the desired coupling partner, functional group tolerance, and the desired overall synthetic efficiency. The direct coupling approach offers a more concise route, while the two-step method provides greater versatility in the choice of coupling reaction. The protocols and conditions outlined in this guide provide a robust starting point for researchers to develop and optimize these important transformations in their drug discovery and development endeavors.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. PubMed. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Available at: [Link]

  • Nickel-Catalyzed Enantioconvergent Cross-Electrophile Coupling of Benzylic Alcohols with Alkenyl Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Royal Society of Chemistry. Available at: [Link]

  • Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]

  • Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Request PDF. Available at: [Link]

  • Nickel-catalyzed cross-coupling between benzyl alcohols and alkenyl triflates assisted by titanium-mediated radical C–O bond cleavage. Oxford Academic. Available at: [Link]

  • Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. ACS Publications. Available at: [Link]

  • Journal of Chemical Sciences. Indian Academy of Sciences. Available at: [Link]

  • Ferrocenium Boronic Acid Catalyzed Deoxygenative Coupling of Alcohols with Carbon- and Nitrogen-Based Borate and Silane Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. PMC. Available at: [Link]

  • Nickel-catalyzed cross-coupling between benzyl alcohols and alkenyl triflates assisted by titanium. J-STAGE. Available at: [Link]

  • Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. pubs.acs.org. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society. Available at: [Link]

  • a) Deoxygenative reaction of benzylic alcohols. b) Our design. ResearchGate. Available at: [Link]

  • Alcohol to Triflate - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Deoxygenative Borylation of Secondary and Tertiary Alcohols. PMC. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • A General Strategy for Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Heck Reaction. YouTube. Available at: [Link]

  • Metallaphotoredox-enabled deoxygenative arylation of alcohols. Macmillan Group. Available at: [Link]

  • Product Class 5: Isoquinolines. science-of-synthesis.thieme.com. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Available at: [Link]

  • 1-methylisoquinoline. Organic Syntheses. Available at: [Link]

Sources

Technical Application Note: Process Development for the Scale-Up of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, robust synthetic route for 1-(3-Methylisoquinolin-6-yl)ethan-1-ol , a key pharmacophore often found in kinase inhibitors (e.g., c-MET, PI3K). While laboratory-scale synthesis often utilizes Stille couplings or cryogenic lithiation, these methods pose significant safety and regulatory hurdles upon scale-up (toxicity of organotins and thermal hazards of


-BuLi).

This guide presents a Process Chemistry optimized route utilizing a Heck coupling followed by a controlled hydride reduction . This strategy avoids hazardous reagents, utilizes cost-effective starting materials, and relies on crystallization for purification, minimizing the need for large-scale chromatography.

Target Molecule Profile[1]
  • IUPAC Name: 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Key Structural Features: Isoquinoline core, C3-methyl substituent, C6-secondary alcohol (benzylic).

Strategic Route Analysis

The synthesis is divided into two critical stages starting from the commercially available or easily synthesized 6-Bromo-3-methylisoquinoline .

Route Comparison
FeatureRoute A: Stille CouplingRoute B: Lithiation/AcylationRoute C: Heck Coupling (Recommended)
Reagents Tributyl(1-ethoxyvinyl)tin

-BuLi / Weinreb Amide
Butyl Vinyl Ether, Pd(OAc)

Safety High Risk: Organotin toxicityHigh Risk: Cryogenic (-78°C), pyrophoricLow Risk: Standard thermal conditions
Purification Difficult Sn removalChromatography often requiredCrystallization / Acid hydrolysis
Scalability Poor (Waste disposal issues)Poor (Cooling costs)Excellent
Selected Process Flow

The selected route employs a palladium-catalyzed Heck reaction with butyl vinyl ether (BVE) as an acetyl anion equivalent. This is followed by a standard sodium borohydride reduction.[1]

SynthesisRoute cluster_legend Process Stages SM 6-Bromo-3-methylisoquinoline (Starting Material) Inter1 Intermediate Complex: Enol Ether SM->Inter1 Pd(OAc)2, P(o-tol)3 Butyl Vinyl Ether Et3N, 95°C Ketone 1-(3-Methylisoquinolin-6-yl)ethan-1-one (Isolated Intermediate) Inter1->Ketone HCl (aq) Hydrolysis Product 1-(3-Methylisoquinolin-6-yl)ethan-1-ol (Target API) Ketone->Product NaBH4, MeOH 0°C to RT Step1 Step 1: Heck Vinylation Step2 Step 2: Reduction

Figure 1: Strategic synthesis flow. The Heck coupling serves as a "masked" acetylation, avoiding the handling of gaseous acetylene or toxic tin reagents.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Methylisoquinolin-6-yl)ethan-1-one (The Ketone)

Objective: Install the acetyl group at the C6 position via Heck coupling.

Materials
  • Substrate: 6-Bromo-3-methylisoquinoline (1.0 equiv)

  • Reagent: Butyl vinyl ether (3.0 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)

    
    , 0.02 equiv / 2 mol%)
    
  • Ligand: Tri-o-tolylphosphine (P(

    
    -tol)
    
    
    
    , 0.04 equiv / 4 mol%)
  • Base: Triethylamine (Et

    
    N, 2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (degassed)

Procedure
  • Charging: To a dry reactor inerted with nitrogen, charge DMF (10 vol relative to SM), 6-Bromo-3-methylisoquinoline, Pd(OAc)

    
    , and P(
    
    
    
    -tol)
    
    
    .
  • Activation: Stir at ambient temperature for 15 minutes to allow ligand complexation.

  • Addition: Add Triethylamine followed by Butyl vinyl ether.

  • Reaction: Heat the mixture to 95–100°C . Stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC.[2] Target: <2% unreacted bromide.

  • Hydrolysis (Critical): Cool the reaction mixture to 20°C. Slowly add 1N HCl (aq) until pH < 2. Stir vigorously for 2 hours.

    • Mechanism:[3][4][5][6][7] This converts the intermediate enol ether directly into the methyl ketone.

  • Workup:

    • Neutralize with saturated NaHCO

      
       to pH 8.
      
    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with Brine (2 x 5 vol) and Water (to remove DMF).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallize from IPA/Heptane (1:3).

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Process Insight: The use of P(


-tol)

is crucial. Standard PPh

often leads to lower yields in Heck reactions involving electron-rich olefins like butyl vinyl ether due to Pd-black precipitation. The sterically demanding

-tolyl groups stabilize the active Pd(0) species.
Step 2: Reduction to 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

Objective: Chemoselective reduction of the ketone to the secondary alcohol.

Materials
  • Substrate: 1-(3-Methylisoquinolin-6-yl)ethan-1-one (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH

    
    , 0.6 equiv - Note: 0.25 equiv is stoichiometric, excess ensures completion)
    
  • Solvent: Methanol (MeOH, 10 vol)

Procedure
  • Dissolution: Charge the Ketone intermediate and Methanol into the reactor. Cool to 0–5°C .

  • Addition: Add NaBH

    
     portion-wise over 30 minutes.
    
    • Safety Note: Maintain internal temperature <10°C. Hydrogen gas evolution will occur; ensure adequate venting.

  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours.

    • IPC: HPLC should show <0.5% Ketone.

  • Quench: Cool to 5°C. Slowly add Acetone (0.5 vol) or 1N HCl to quench excess borohydride.

    • Why Acetone? It reacts with residual borohydride to form isopropanol, a safer quenching method than acid which generates vigorous H

      
       gas immediately.
      
  • Isolation:

    • Concentrate the Methanol under reduced pressure.

    • Resuspend residue in Water (10 vol) and extract with DCM (Dichloromethane) or EtOAc.

    • Wash with water to remove inorganic borate salts.

  • Final Purification: Crystallization from Ethyl Acetate/Hexanes.

    • Expected Yield: 90–95%

    • Purity: >98% (HPLC)

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of DeviationMitigation
O

Levels (Step 1)
< 100 ppmCatalyst deactivation (Pd black formation).Sparge solvents with N

for 30 mins.
Acid Hydrolysis pH (Step 1) pH < 2.0Incomplete conversion of enol ether to ketone.Monitor pH; extend stir time if needed.
Temperature (Step 2) < 10°C during addRunaway exotherm; impurity formation.Controlled portion-wise addition of NaBH

.
Residual Pd < 10 ppmRegulatory failure for API intermediates.Use SiliaMetS® Thiol scavenger resin post-workup.

Safety & Scale-Up Considerations

Thermal Hazards

The Heck reaction (Step 1) is run at elevated temperatures.[8] On a multi-kilogram scale, the initial heating ramp must be controlled to prevent "thermal overshoot."

  • Recommendation: Use a jacketed reactor with a programmed temperature ramp (e.g., 1°C/min).

Hydrogen Management

Step 2 generates Hydrogen gas (


).
  • Calculation: 1 mole of NaBH

    
     can theoretically release 4 moles of H
    
    
    
    upon acidic quench.
  • Engineering Control: Ensure the reactor vent line is sized correctly and leads to a safe exhaust/scrubber. Do not seal the reactor during quench.

Palladium Removal

For pharmaceutical applications, residual Palladium is a critical quality attribute.

  • Protocol: After Step 1 workup, treat the organic phase with activated carbon (Charcoal, 10 wt%) or a trimercaptotriazine (TMT) scavenger at 50°C for 1 hour before filtration.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Heck coupling, highlighting the critical insertion steps that dictate the regioselectivity for the internal carbon of the vinyl ether (alpha-selectivity is favored electronically, but steric bulk of the ligand promotes the desired linear-to-hydrolysis pathway).

HeckCycle cluster_note Key Mechanism Note Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Butyl Vinyl Ether Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective Elim Beta-Hydride Elimination Insert->Elim - Product Precursor Elim->Pd0 Reductive Elimination (Base regenerates Pd0) Note1 Electron-rich olefins (Vinyl Ethers) require electron-rich ligands to prevent Pd-black.

Figure 2: Simplified catalytic cycle for the Heck vinylation. The choice of ligand influences the stability of the Pd(0) species.

References

  • Heck Reaction on Vinyl Ethers: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2-7. Link

  • Scale-Up of NaBH4 Reductions: Duggan, P. J., Johnson, A. A., & Rogers, R. L. (1994). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, 134, 553.[9] Link

  • Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Isoquinoline Synthesis (Pomeranz-Fritsch modification): Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. Journal of Organic Chemistry, 30(7), 2247. Link

  • General Process Safety: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

Sources

Validation & Comparative

IR spectroscopy characteristic peaks for 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol: A Comparative Analysis

For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive method for identifying functional groups, offering a crucial piece of the analytical puzzle. This guide presents a detailed analysis of the expected characteristic IR absorption peaks for 1-(3-Methylisoquinolin-6-yl)ethan-1-ol, a molecule featuring a substituted isoquinoline core and a secondary alcohol side chain. By dissecting the molecule into its constituent functional groups, we can predict its spectral features and provide a comparative framework for experimental verification.

The Structural Landscape of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

To interpret the IR spectrum of this molecule, we must first recognize its key structural components, each contributing distinct vibrational signatures:

  • The Aromatic Isoquinoline Core: A bicyclic heteroaromatic system containing both C=C and C=N bonds.

  • The Secondary Alcohol: An -OH group attached to a secondary carbon, capable of hydrogen bonding.

  • Aliphatic Groups: A methyl group on the isoquinoline ring and an ethyl-alcohol side chain, both containing sp³ hybridized C-H bonds.

  • Substitution Pattern: The specific arrangement of substituents on the aromatic framework, which gives rise to a unique "fingerprint."

This guide will systematically explore the spectral regions where these groups manifest, comparing the expected absorptions to well-characterized, simpler molecules to build a robust and reliable spectral assignment.

Predicted Characteristic IR Absorptions

The following table summarizes the anticipated IR peaks for 1-(3-Methylisoquinolin-6-yl)ethan-1-ol. The causality behind these assignments is explored in the subsequent section.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssociated Functional Group
3550 - 3200Strong, BroadO-H Stretch (H-bonded)Secondary Alcohol
~3030Weak-MediumC-H Stretch (sp²)Aromatic (Isoquinoline)
2980 - 2850MediumC-H Stretch (sp³)Methyl & Ethan-1-ol Groups
1620 - 1585MediumC=C & C=N Ring StretchAromatic (Isoquinoline)
1500 - 1400Medium-StrongC=C & C=N Ring StretchAromatic (Isoquinoline)
~1100StrongC-O StretchSecondary Alcohol
900 - 675Medium-StrongC-H Out-of-Plane BendingAromatic (Substitution Pattern)

Comparative Analysis of Key Spectral Regions

The Hydroxyl (O-H) Stretching Region: A Telltale Sign of the Alcohol

The most conspicuous feature in the spectrum is expected to be a strong and broad absorption band in the 3550-3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl (-OH) group.[1][2][3] In a solid or liquid state, alcohol molecules associate via hydrogen bonds, which weakens the O-H bond. This variation in hydrogen bond strengths across the sample results in a multitude of slightly different O-H bond energies, causing the individual sharp peaks to coalesce into a single, broad envelope.[4][5]

  • Comparative Insight: In contrast, a highly dilute solution in a non-polar solvent would disrupt this hydrogen bonding, resulting in a sharp, less intense peak near 3600 cm⁻¹.[2] The broadness of this peak is a primary indicator of the alcohol's presence and its intermolecular interactions.

The C-H Stretching Region: Differentiating Aromatic and Aliphatic Moieties

The region between 3100 cm⁻¹ and 2850 cm⁻¹ provides clear evidence for both the aromatic and aliphatic components of the molecule.

  • Aromatic C-H Stretch (>3000 cm⁻¹): The sp² C-H bonds on the isoquinoline ring will produce weak to medium intensity peaks just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[6][7][8][9] The presence of absorption in this specific area is a reliable indicator of an aromatic or vinylic system.[10]

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³ C-H bonds of the methyl group and the ethan-1-ol side chain will exhibit stronger stretching absorptions in the 2980-2850 cm⁻¹ range.[1][11] These peaks are typically more intense than their aromatic counterparts due to the greater number of contributing bonds.

This clear demarcation at 3000 cm⁻¹ is a foundational diagnostic tool in IR spectroscopy for identifying the hybridization of carbon atoms bonded to hydrogen.

Aromatic Ring Vibrations: The Isoquinoline Signature

The complex C=C and C=N stretching vibrations within the fused aromatic rings of the isoquinoline core give rise to a series of characteristic absorptions between 1650 cm⁻¹ and 1400 cm⁻¹ .[6][7][8] Typically, aromatic compounds show two prominent bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[1][11] For heterocyclic systems like isoquinoline, these patterns persist, with peaks expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[10] The C=N stretch of the heterocycle is often found within this region, coupled with the C=C vibrations.[12][13]

The C-O Stretch: Pinpointing the Alcohol Type

A strong absorption band arising from the C-O stretching vibration of the secondary alcohol is predicted between 1260-1000 cm⁻¹ .[3] The precise position of this band is highly diagnostic of the alcohol class:

  • Primary Alcohols: ~1050 cm⁻¹[14]

  • Secondary Alcohols: ~1100 cm⁻¹[14]

  • Tertiary Alcohols: ~1150 cm⁻¹[14]

  • Phenols: ~1220 cm⁻¹[14]

For 1-(3-Methylisoquinolin-6-yl)ethan-1-ol, we anticipate a strong peak around 1100 cm⁻¹ , providing compelling evidence for the secondary alcohol structure.[15]

The Fingerprint Region: Confirming Substitution

The region below 1000 cm⁻¹ is known as the fingerprint region, containing a wealth of complex vibrations, including the C-H out-of-plane (OOP) bending modes. While difficult to assign individually without a reference, the pattern of strong bands between 900-675 cm⁻¹ is highly characteristic of the substitution pattern on the aromatic ring.[7][8][10] This pattern provides a unique signature for the 3,6-disubstituted isoquinoline system.

Visualizing the Spectral Correlations

The following diagram illustrates the relationship between the molecular structure of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol and its key IR absorption regions.

IR_Spectrum_Correlation cluster_molecule 1-(3-Methylisoquinolin-6-yl)ethan-1-ol cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol node_OH O-H Stretch (Broad) 3550-3200 node_CH_arom Aromatic C-H >3000 node_CH_aliph Aliphatic C-H <3000 node_Ring Aromatic Ring C=C, C=N Stretch 1620-1400 node_CO C-O Stretch ~1100 node_FP Fingerprint C-H Bending <900 mol_OH->node_OH Alcohol -OH mol_arom->node_CH_arom Isoquinoline C-H mol_arom->node_Ring Isoquinoline Ring mol_arom->node_FP Substitution Pattern mol_aliph->node_CH_aliph Methyl & Ethyl C-H mol_CO->node_CO Alcohol C-O

Caption: Correlation of functional groups in 1-(3-Methylisoquinolin-6-yl)ethan-1-ol with their expected IR absorption regions.

Experimental Protocol: Acquiring a Solid-State FTIR Spectrum

To validate these predictions, a standard protocol for acquiring a high-quality spectrum of a solid sample is essential. The Potassium Bromide (KBr) pellet method is a widely accepted technique.

Objective: To prepare a solid sample of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol in a KBr matrix for analysis by transmission FTIR spectroscopy.

Materials:

  • 1-(3-Methylisoquinolin-6-yl)ethan-1-ol (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (optional)

Methodology:

  • Drying: Gently heat the KBr powder under an infrared lamp or in a drying oven at ~110°C for 2-4 hours to remove any adsorbed water. The O-H bands from water can interfere with the sample spectrum. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the KBr and the sample to a clean, dry agate mortar. Grind the mixture with the pestle for 2-5 minutes until a fine, homogenous powder is obtained. The grinding action reduces particle size to minimize light scattering and ensures uniform dispersion.

  • Pellet Pressing:

    • Carefully transfer a portion of the powder mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction) and compare the observed peak positions and shapes with the predicted values in this guide.

Conclusion

The infrared spectrum of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol is predicted to exhibit a rich set of characteristic absorption bands. The definitive presence of a broad O-H stretch around 3300 cm⁻¹, a strong C-O stretch near 1100 cm⁻¹, distinct aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, and a series of aromatic ring absorptions between 1620-1400 cm⁻¹ would collectively provide strong evidence for the proposed structure. This guide serves as a predictive and comparative tool, enabling researchers to confidently interpret experimental data and accelerate their drug discovery and development workflows.

References

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. OpenStax. [Link]

  • Lumen Learning. Organic Chemistry I: 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176.
  • ResearchGate. (a) The FTIR spectrum of the CNA showing typical C-N heterocycle...[Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • SpectraBase. 3-Methylisoquinoline - Optional[ATR-IR] - Spectrum. [Link]

  • Quimica Organica. IR Spectrum: Alcohols and Phenols. [Link]

  • LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry. [Link]

  • National Institute of Standards and Technology. Isoquinoline - NIST WebBook. [Link]

  • WebSpectra. IR Absorption Table. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

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Reference Standard Purity Criteria for 1-(3-Methylisoquinolin-6-yl)ethan-1-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of isoquinoline-based kinase inhibitors and pharmaceutical intermediates, 1-(3-Methylisoquinolin-6-yl)ethan-1-ol serves as a critical reference marker. Whether used as a starting material, a stable metabolite, or a process impurity, the integrity of your analytical data hinges directly on the quality of this reference standard.[1][2]

This guide moves beyond generic "Certificate of Analysis" (CoA) checklists. We objectively compare purity grades, analyze the impact of specific impurities (including the ketone precursor and chiral contaminants), and provide a self-validating protocol for qualifying in-house working standards.

The Purity Hierarchy: Selecting the Right Standard

For a compound like 1-(3-Methylisoquinolin-6-yl)ethan-1-ol, "purity" is not a singular metric.[2][3][4] It is a composite of chemical assay, isomeric fidelity, and residual solvent profile. Below is a comparative analysis of the three primary "alternatives" available to researchers: Research Grade, Analytical Reference Standard, and Certified Reference Material (CRM).

Comparative Performance Matrix
FeatureResearch Grade (Crude) Analytical Reference Standard Certified Reference Material (CRM)
Typical Purity > 90% (Area %)> 98% (Mass Balance/qNMR)> 99.0% (Metrologically Traceable)
Primary Use Synthetic intermediate, rough range-findingHPLC Assay, Impurity Quantification, Release TestingISO 17034 Accredited Calibration, Legal Dispute
Chiral Definition Often undefined (Racemic)Defined (ee% reported)Strictly Quantified (e.g., >99.5% ee)
Traceability Vendor Lot # onlyTraceable to Primary Standard (if avail.)Traceable to SI Units (NIST/BIPM)
Risk Factor High: Risk of identifying false impurities or incorrect potency.Low: Suitable for GMP/GLP studies.Minimal: Gold standard for validation.
Cost Efficiency High (Cheap)ModerateLow (Expensive)

Scientist’s Insight:

Do not use Research Grade material for quantitative assays. A 95% pure material might contain 5% of the ketone precursor (1-(3-Methylisoquinolin-6-yl)ethan-1-one). Since the ketone has a significantly different UV response factor (due to the carbonyl conjugation), using the crude material as a standard will skew your quantitation by >10%, potentially causing batch failure in late-stage development.

Critical Quality Attributes (CQAs) & Impurity Logic

To establish a valid reference standard for 1-(3-Methylisoquinolin-6-yl)ethan-1-ol, you must control specific molecular liabilities.

A. The Ketone Liability (Redox Impurity)

The alcohol is typically synthesized via the reduction of 1-(3-Methylisoquinolin-6-yl)ethan-1-one . Incomplete reduction leaves residual ketone.

  • Detection: The ketone carbonyl extends conjugation, resulting in a bathochromic shift in UV absorbance.

  • Impact: If your standard contains 1% ketone, and you measure at the ketone's

    
    , you may overestimate the standard's concentration, leading to underestimation of impurities in your sample.
    
B. Chiral Purity (Enantiomeric Excess)

The structure contains a chiral center at the secondary alcohol position.

  • Requirement: If the drug substance is a single enantiomer (e.g., S-isomer), the reference standard must be chirally pure (>99.5% ee).

  • Racemic Standards: If using a racemate, the ratio must be confirmed as 50:50 to ensure consistent chromatography if a chiral column is ever used.

C. Regioisomerism

Isoquinoline methylation can occur at the 1 or 3 position depending on the synthesis route.

  • Critical Check: 1H-NMR must distinguish between the 3-methyl (singlet ~2.6 ppm) and 1-methyl protons to rule out the 1-(1-Methylisoquinolin-6-yl)ethan-1-ol isomer.

Visualization: Impurity Carryover & Qualification Logic

The following diagram maps the synthesis-derived impurity risks and the logical flow for qualifying a standard.

G cluster_synthesis Synthesis & Impurity Origins cluster_qual Qualification Workflow Ketone Precursor: 1-(3-Methylisoquinolin-6-yl) ethan-1-one Reduction Reduction Step (NaBH4 or Chiral Cat.) Ketone->Reduction Alcohol Target: 1-(3-Methylisoquinolin-6-yl) ethan-1-ol Reduction->Alcohol Impurity_Redox Impurity A: Residual Ketone Reduction->Impurity_Redox Incomplete Impurity_Chiral Impurity B: Wrong Enantiomer Reduction->Impurity_Chiral Low Stereocontrol RawMaterial Raw Candidate Material Alcohol->RawMaterial Purity 2. Purity Assessment (HPLC, Chiral LC, ROI) Impurity_Redox->Purity Detect via HPLC Identity 1. Identity Check (NMR, MS, IR) RawMaterial->Identity Identity->Purity Assay 3. Potency Assignment (Mass Balance Calculation) Purity->Assay Valid Qualified Reference Standard Assay->Valid

Figure 1: Synthesis impurity origins (Ketone/Enantiomer) and the sequential qualification workflow for establishing a valid reference standard.

Experimental Protocol: Qualification of a Working Standard

Objective: Qualify a batch of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol as a "Working Standard" against a purchased Primary Standard or via absolute methods (Mass Balance).

Prerequisites
  • Primary Standard: Commercial standard with CoA (Purity >99%).

  • Candidate Material: High-purity synthesis batch.

  • Instrumentation: HPLC-UV (DAD), 1H-NMR (400 MHz+), KF Titrator.

Step-by-Step Methodology

Step 1: Structural Confirmation (Identity)

  • 1H-NMR: Dissolve 10 mg in DMSO-d6. Confirm the diagnostic singlet for the methyl group at C3 and the quartet/multiplet for the methine proton at the chiral center.

  • MS: Confirm parent ion

    
     (approx, based on MW ~187.24).
    
  • Acceptance: Spectra must match the reference library or theoretical prediction with no unexplained peaks >0.5%.

Step 2: Chromatographic Purity (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: 254 nm (Isoquinoline core) and 210 nm.

  • Procedure: Inject 10 µL of 0.5 mg/mL solution.

  • Calculation: Calculate % Area of the main peak. Identify the ketone impurity (likely elutes later due to loss of -OH polarity or earlier depending on pH).

  • Acceptance: Total Impurities < 1.0%; Single Impurity < 0.5%.

Step 3: Potency Assignment (Mass Balance Approach) This is the "Gold Standard" calculation for purity when a primary standard is unavailable for direct comparison.



  • % Org. Imp: From HPLC (Step 2).

  • % ROI (Residue on Ignition): Measure sulfated ash (inorganic salts). Limit: < 0.1%.

  • % Volatiles: Measure Water (Karl Fischer) and Residual Solvents (GC-HS).

  • Causality: You must subtract water and solvents. A "99% pure" HPLC peak might be a wet solid containing 5% water. Ignoring this leads to a 5% potency error.

References & Authority
  • International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures.[5] (Guidelines for validating the purity methods used). [Link]

  • ResolveMass Laboratories. How to Qualify Secondary Reference Standards to Ensure Compliance. (Detailed workflow for secondary standard qualification). [Link]

  • PubChem. 1-Methylisoquinoline Compound Summary. (Structural analog data and physical properties).[2] [Link]

Disclaimer: This guide is for educational and research purposes. Always validate methods according to your specific internal SOPs and regulatory requirements (e.g., FDA, EMA).

Sources

Safety Operating Guide

Safe Handling and Disposal of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol. As a novel or specialized isoquinoline derivative, specific safety data may not be publicly available. Therefore, this document is grounded in a precautionary principle, treating the compound as potentially hazardous based on the known toxicological profiles of structurally related chemicals and authoritative laboratory safety standards.

The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety, ensuring both personal protection and environmental compliance. Adherence to these guidelines, in conjunction with your institution's Chemical Hygiene Plan (CHP), is paramount.[1][2][3]

Assumed Hazard Profile

In the absence of a specific Safety Data Sheet (SDS), a conservative risk assessment is necessary. Isoquinoline derivatives, as a class, exhibit a wide range of biological activities and potential hazards.[4][5][6] For instance, the structurally related compound 6-Methylquinoline is classified as harmful if swallowed and causes skin irritation.[7][8] Another related compound is toxic in contact with skin and causes serious eye irritation.

Therefore, until empirical data proves otherwise, 1-(3-Methylisoquinolin-6-yl)ethan-1-ol must be handled as a substance that is:

  • Harmful if swallowed or inhaled.

  • A potential skin and serious eye irritant.

  • Of unknown long-term toxicity, including potential mutagenic or reproductive effects.

This conservative approach ensures that all handling procedures are robust enough to protect personnel from unforeseen hazards.[9][10]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against chemical exposure.[11][12] The minimum required PPE for handling 1-(3-Methylisoquinolin-6-yl)ethan-1-ol is outlined below. Selection criteria must be based on your institution's CHP and a thorough risk assessment for the specific procedure being performed.[2][13]

PPE Selection Summary
Protection TypeSpecificationRationale for Use
Eye & Face ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[12]Protects against splashes and potential vapors. The isoquinoline scaffold suggests a risk of serious eye irritation.
Hand Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or immersion, heavier-duty gloves (e.g., Silver Shield® or butyl rubber) should be considered. Always inspect gloves before use and use proper removal technique.[7]Provides a barrier against skin contact. Given the potential for skin irritation and dermal toxicity, robust hand protection is critical.[7]
Body Flame-resistant (FR) lab coat, fully buttoned. Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12]Protects skin from accidental spills and contamination. Prevents the compound from being absorbed through clothing.
Respiratory Not typically required for small-scale use in a certified chemical fume hood. If procedures may generate aerosols or dusts outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[14][15]Mitigates risk of inhaling the compound, which is assumed to be harmful.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE Start Start: Handling 1-(3-Methylisoquinolin-6-yl)ethan-1-ol CheckHood Is the procedure performed in a certified fume hood? Start->CheckHood CheckSplash Is there a significant splash risk (e.g., >50mL)? CheckHood->CheckSplash Yes AddRespirator Use NIOSH-Approved Respirator (Organic Vapor Cartridge) CheckHood->AddRespirator No BasePPE Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - FR Lab Coat - Closed Shoes/Long Pants CheckSplash->BasePPE No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes CheckAerosol Potential for aerosol or dust generation? CheckAerosol->AddRespirator Yes BasePPE->CheckAerosol AddFaceShield->BasePPE AddRespirator->CheckSplash

Caption: PPE selection workflow for handling the target compound.

Operational Handling Plan

Safe handling requires a combination of engineering controls and meticulous work practices.

Step 1: Preparation & Pre-Handling

  • Designated Area: All work with 1-(3-Methylisoquinolin-6-yl)ethan-1-ol must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Verify Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[8] Locate the appropriate spill kit.

  • Don PPE: Put on all required PPE as determined by the workflow above.

Step 2: Aliquoting and Handling the Compound

  • Unsealing: If the compound is a solid, carefully open the container inside the fume hood to avoid generating dust. If it is a liquid, slowly uncap the container to release any potential pressure.

  • Transfer: Use a clean spatula or appropriate pipette to transfer the desired amount of the compound. Never use your mouth to pipette.[16]

  • Containment: Perform all manipulations over a tray or secondary containment to catch any minor drips or spills.

  • Sealing: Immediately and securely recap the primary container after aliquoting.[16]

Step 3: Post-Handling

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting the wipe as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7]

Spill Management and Emergency Procedures

Advance planning is crucial for an effective response to chemical spills.[17] All personnel must be trained on these procedures.

A. Minor Spill (Contained within Fume Hood)

  • Alert: Alert nearby personnel.

  • Contain: Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to surround and cover the spill. Avoid using materials that could react with the compound.[17]

  • Collect: Carefully collect the absorbed material using tongs or a scoop and place it into a heavy-duty plastic bag or a designated hazardous waste container.[18]

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of all cleanup materials as hazardous waste.[17]

  • Report: Report the incident to your laboratory supervisor or Chemical Hygiene Officer.

B. Major Spill (Outside of Fume Hood or Large Volume)

  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave. Close the door behind you to contain vapors.

  • NOTIFY: Activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard. Call your institution's emergency number (e.g., Environmental Health and Safety) and provide the chemical name, location, and approximate quantity of the spill.

  • SECURE: Prevent re-entry to the area until emergency responders have cleared it.

  • ASSIST: Provide emergency responders with any available information on the compound upon their arrival.

C. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Waste Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.[10][19] Improper disposal is a serious compliance violation and environmental hazard.

Step 1: Waste Segregation and Collection

  • Hazardous Waste: All materials contaminated with 1-(3-Methylisoquinolin-6-yl)ethan-1-ol are to be treated as hazardous waste. This includes excess compound, contaminated PPE (gloves, wipes), and cleanup materials.[20]

  • Container: Collect waste in a designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, tight-fitting lid.[20]

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "1-(3-Methylisoquinolin-6-yl)ethan-1-ol".

Step 2: Storage and Disposal

  • Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain or dispose of it in the regular trash.[10][20]

  • Empty Glassware: Glassware that has been triple-rinsed with a suitable solvent may be disposed of in a designated broken glass container, provided it is not contaminated with acutely hazardous substances.[21] Collect the solvent rinsate as hazardous waste.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Guide for Chemical Spill Response. American Chemical Society (ACS). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. (2021-04-08). [Link]

  • The OSHA Laboratory Standard. Lab Manager. (2020-04-01). [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

  • Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). (2017-03-06). [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Material Safety Data Sheet. (2021-11-25). [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). (2025-09-12). [Link]

  • Personal Protective Equipment - Chemical and Biological Terrorism. NCBI Bookshelf, National Institutes of Health (NIH). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin. [Link]

  • Handling Chemicals Safely. American Chemical Society (ACS). (2012-10-04). [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. (2024-12-31). [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH National Library of Medicine. (2025-08-26). [Link]

  • SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. UMass Lowell. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.